molecular formula C9H12N4O2 B12806490 Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- CAS No. 62748-91-8

Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-

Cat. No.: B12806490
CAS No.: 62748-91-8
M. Wt: 208.22 g/mol
InChI Key: JUEUSRJBAPCHOF-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- is a modified nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- typically involves multi-step organic synthesis One common method includes the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ and 3’ positionsThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve chemoenzymatic synthesis, where enzymes are used to catalyze specific steps in the synthetic pathway. This method can offer higher yields and specificity compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the double bonds in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

62748-91-8

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1

InChI Key

JUEUSRJBAPCHOF-POYBYMJQSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N

Canonical SMILES

C1=CC(OC1CN)N2C=CC(=NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.